molecular formula C11H20N2O3S B11755332 (3z,6s,7r,8s,8as)-3-(Butylimino)hexahydro[1,3]thiazolo[3,4-A]pyridine-6,7,8-Triol

(3z,6s,7r,8s,8as)-3-(Butylimino)hexahydro[1,3]thiazolo[3,4-A]pyridine-6,7,8-Triol

Cat. No.: B11755332
M. Wt: 260.36 g/mol
InChI Key: JBCYQOOELVARNJ-XFWSIPNHSA-N
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Description

3H-Thiazolo[3,4-a]pyridine-6,7,8-triol, 3-(butylimino)hexahydro-, (3E,6S,7R,8S,8aS)- is a complex organic compound with a unique structure that includes a thiazolo ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Thiazolo[3,4-a]pyridine-6,7,8-triol, 3-(butylimino)hexahydro-, (3E,6S,7R,8S,8aS)- involves multiple steps, starting with the formation of the thiazolo ring followed by the fusion with the pyridine ring. The reaction conditions typically require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound. Common reagents used in the synthesis include butylamine, thioamides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3H-Thiazolo[3,4-a]pyridine-6,7,8-triol, 3-(butylimino)hexahydro-, (3E,6S,7R,8S,8aS)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

3H-Thiazolo[3,4-a]pyridine-6,7,8-triol, 3-(butylimino)hexahydro-, (3E,6S,7R,8S,8aS)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3H-Thiazolo[3,4-a]pyridine-6,7,8-triol, 3-(butylimino)hexahydro-, (3E,6S,7R,8S,8aS)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3H-Thiazolo[3,4-a]pyridine-6,7,8-triol, 3-(butylimino)hexahydro-, (3E,6S,7R,8S,8aS)- apart from similar compounds is its unique structure, which imparts distinctive chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H20N2O3S

Molecular Weight

260.36 g/mol

IUPAC Name

(6S,7R,8S,8aS)-3-butylimino-1,5,6,7,8,8a-hexahydro-[1,3]thiazolo[3,4-a]pyridine-6,7,8-triol

InChI

InChI=1S/C11H20N2O3S/c1-2-3-4-12-11-13-5-8(14)10(16)9(15)7(13)6-17-11/h7-10,14-16H,2-6H2,1H3/t7-,8+,9+,10-/m1/s1

InChI Key

JBCYQOOELVARNJ-XFWSIPNHSA-N

Isomeric SMILES

CCCCN=C1N2C[C@@H]([C@H]([C@H]([C@H]2CS1)O)O)O

Canonical SMILES

CCCCN=C1N2CC(C(C(C2CS1)O)O)O

Origin of Product

United States

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